molecular formula C9H11NO2 B13617836 2-Amino-1-(2-hydroxyphenyl)propan-1-one

2-Amino-1-(2-hydroxyphenyl)propan-1-one

Cat. No.: B13617836
M. Wt: 165.19 g/mol
InChI Key: SBFVZTNCLVFCGY-UHFFFAOYSA-N
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Description

2-Amino-1-(2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H11NO2 It is a derivative of phenylpropanone, featuring an amino group and a hydroxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    From 2-Nitro-5-hydroxybenzaldehyde: This method involves a multi-step synthesis starting from 2-nitro-5-hydroxybenzaldehyde.

    From p-Anisidine: Another synthetic route involves the use of p-anisidine as a starting material.

Industrial Production Methods

Industrial production methods for 2-Amino-1-(2-hydroxyphenyl)propan-1-one are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . Detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(2-hydroxyphenyl)propan-1-one is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile intermediate in synthetic chemistry and a promising candidate for biological studies.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-amino-1-(2-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C9H11NO2/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6,11H,10H2,1H3

InChI Key

SBFVZTNCLVFCGY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1O)N

Origin of Product

United States

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